Cas no 1002034-01-6 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide)

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 5-position and a nitro group at the 3-position, further functionalized with an acetohydrazide moiety. This structure confers versatility in synthetic applications, particularly as a building block for the development of pharmacologically active molecules or agrochemical intermediates. The presence of both nitro and hydrazide groups enhances its reactivity, enabling participation in condensation, cyclization, and other key transformations. Its well-defined molecular architecture makes it valuable for researchers exploring structure-activity relationships in medicinal chemistry or designing novel functional materials. The compound's stability under standard handling conditions further supports its utility in laboratory-scale synthesis.
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide structure
1002034-01-6 structure
Product name:2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
CAS No:1002034-01-6
MF:C6H9N5O3
MW:199.167360067368
MDL:MFCD04967361
CID:3058282
PubChem ID:7017178

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • (5-Methyl-3-nitro-pyrazol-1-yl)-acetic acid hydrazide
    • AKOS B016230
    • ART-CHEM-BB B016230
    • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
    • MDL: MFCD04967361
    • Inchi: InChI=1S/C6H9N5O3/c1-4-2-5(11(13)14)9-10(4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12)
    • InChI Key: OPIJKGWSJGYMNL-UHFFFAOYSA-N
    • SMILES: CC1=CC([N+]([O-])=O)=NN1CC(NN)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-229057-2.5g
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
1002034-01-6 85%
2.5g
$468.0 2024-06-20
Enamine
EN300-229057-0.05g
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
1002034-01-6 85%
0.05g
$65.0 2024-06-20
Enamine
EN300-229057-0.5g
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
1002034-01-6 85%
0.5g
$217.0 2024-06-20
Enamine
EN300-229057-5.0g
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
1002034-01-6 85%
5.0g
$785.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311232-2.5g
(5-methyl-3-nitro-pyraZol-1-yl)-acetic acid hydrazide
1002034-01-6 97%
2.5g
¥10108 2023-04-17
Fluorochem
026645-5g
5-Methyl-3-nitro-pyrazol-1-yl)-acetic acid hydrazide
1002034-01-6
5g
£591.00 2022-03-01
abcr
AB551017-250 mg
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide; .
1002034-01-6
250MG
€220.50 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311232-250mg
(5-methyl-3-nitro-pyraZol-1-yl)-acetic acid hydrazide
1002034-01-6 97%
250mg
¥3477 2023-04-17
Enamine
EN300-229057-1g
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
1002034-01-6 85%
1g
$278.0 2023-09-15
Enamine
EN300-229057-10g
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
1002034-01-6 85%
10g
$1419.0 2023-09-15

Additional information on 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Comprehensive Overview of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1002034-01-6)

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1002034-01-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative is characterized by its unique molecular structure, which combines a pyrazole ring with an acetohydrazide functional group. The presence of the nitro group at the 3-position and the methyl group at the 5-position of the pyrazole ring enhances its reactivity and potential applications in drug discovery and material science.

In recent years, the demand for heterocyclic compounds like 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive molecules. The compound's hydrazide moiety offers a reactive site for further derivatization, making it a valuable intermediate in the development of antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. Its CAS No. 1002034-01-6 is frequently searched in academic databases, reflecting its growing importance in scientific literature.

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves multi-step reactions, starting from 5-methyl-3-nitropyrazole. The process often includes N-alkylation followed by hydrazide formation, ensuring high purity and yield. Advanced analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm its structural integrity. This rigorous quality control is critical for applications in pharmaceutical intermediates and agrochemical formulations, where consistency is paramount.

From an industrial perspective, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is gaining traction as a key intermediate in the production of crop protection chemicals. Its nitro group and pyrazole core contribute to the bioactivity of resulting compounds, which are explored for their herbicidal and fungicidal properties. Environmental sustainability is a hot topic in this sector, and researchers are investigating greener synthesis routes for such nitroheterocycles to minimize waste and energy consumption.

In the realm of drug discovery, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is being studied for its potential to inhibit specific enzymatic pathways. Computational modeling and in vitro assays suggest its affinity for targets like cyclooxygenase-2 (COX-2) and tyrosine kinases, which are implicated in inflammatory diseases and cancer. These findings align with the growing interest in personalized medicine and targeted therapies, making this compound a subject of ongoing preclinical research.

Safety and handling of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide are also critical considerations. While not classified as hazardous under standard regulations, proper laboratory practices such as the use of personal protective equipment (PPE) and ventilation systems are recommended. The compound's Material Safety Data Sheet (MSDS) provides detailed guidelines for storage and disposal, ensuring compliance with REACH and other regulatory frameworks.

In summary, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1002034-01-6) represents a promising nitroheterocyclic scaffold with diverse applications. Its relevance to pharmaceutical innovation, agrochemical development, and green chemistry positions it as a compound of significant scientific and industrial interest. As research progresses, its role in addressing global challenges such as drug resistance and sustainable agriculture will likely expand, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:1002034-01-6)2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
A1097179
Purity:99%
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Price ($):287.0